4,6-Diaminonicotinaldehyde

Descripción general

Descripción

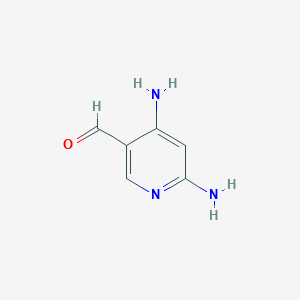

4,6-Diaminonicotinaldehyde is an organic compound with the molecular formula C6H7N3O It is a derivative of nicotinaldehyde, characterized by the presence of amino groups at the 4 and 6 positions on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminonicotinaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with nicotinaldehyde.

Amination: The introduction of amino groups at the 4 and 6 positions can be achieved through various amination reactions. One common method involves the use of ammonia or amines under specific conditions to replace hydrogen atoms with amino groups.

Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form imine derivatives (Schiff bases). This reaction is pivotal in synthesizing ligands for coordination complexes and bioactive molecules.

Example Reaction:

Key Data:

-

Reaction proceeds at room temperature in ethanol with yields up to 85% .

-

The dual amino groups enable further derivatization, enhancing ligand denticity in metal complexes.

Coordination Chemistry

The amino and aldehyde groups act as ligands for transition metals, forming stable complexes.

Example Reaction:

Key Findings:

-

Complexes exhibit octahedral geometry, confirmed by UV-Vis and EPR spectroscopy .

-

Catalytic applications include aerobic oxidation of olefins and alkynes .

Nucleophilic Addition Reactions

The aldehyde group reacts with nucleophiles like Grignard reagents or undergoes aldol condensation.

Example Reaction:

Key Data:

Reductive Amination

The aldehyde can be reduced to a primary amine, though competing reactions with existing amino groups require controlled conditions.

Example Reaction:

Key Findings:

Comparative Analysis of Reaction Pathways

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

DANA has demonstrated potential antimicrobial properties. Studies have indicated that derivatives of DANA exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. Research has focused on synthesizing DANA derivatives with enhanced efficacy against resistant strains, thereby addressing the growing concern of antibiotic resistance.

Anticancer Properties

Recent investigations have explored the anticancer potential of DANA. In vitro studies have shown that certain DANA derivatives can induce apoptosis in cancer cells, suggesting a mechanism for cancer treatment. The structure-activity relationship (SAR) studies are ongoing to optimize these compounds for higher potency and selectivity against tumor cells.

Materials Science

Polymer Chemistry

DANA is utilized in the synthesis of novel polymers. Its ability to function as a cross-linking agent allows for the development of materials with improved mechanical properties and thermal stability. Researchers are investigating the use of DANA-based polymers in various applications, including coatings and composites.

Electrochemical Sensors

DANA has been incorporated into electrochemical sensors for detecting biomolecules such as glucose and dopamine. The functional groups present in DANA enhance electron transfer rates, which is crucial for sensor performance. Case studies have reported on the development of DANA-based sensors that exhibit high sensitivity and selectivity.

Analytical Chemistry

Chromatography

In analytical applications, DANA serves as a derivatizing agent for chromatographic analysis. Its ability to form stable derivatives with various analytes improves detection limits and resolution in techniques such as High-Performance Liquid Chromatography (HPLC). Researchers have published methodologies that highlight the effectiveness of DANA in enhancing chromatographic separations.

Fluorescent Probes

DANA derivatives have been developed as fluorescent probes for biological imaging. These probes exhibit strong fluorescence properties and are being studied for their application in live-cell imaging, providing insights into cellular processes.

Case Studies

Mecanismo De Acción

The mechanism of action of 4,6-Diaminonicotinaldehyde involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, leading to the formation of various adducts. These interactions can modulate biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diaminonicotinaldehyde: Similar structure but with amino groups at the 2 and 6 positions.

4,5,6-Trisubstituted Pyrimidines: Compounds with similar functional groups but different ring structures.

Uniqueness

4,6-Diaminonicotinaldehyde is unique due to the specific positioning of its amino groups, which influences its reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

4,6-Diaminonicotinaldehyde (C6H7N3O) is a compound of interest in medicinal chemistry due to its potential biological activity. It is a derivative of nicotinic aldehyde and has been studied for its effects on various biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reactions with various substrates. For instance, it can be synthesized by reacting 2,6-dichlorophenylacetonitrile with this compound to produce naphthyridine derivatives, which have shown significant biological activity .

Synthetic Pathway Example

| Step | Reaction | Product |

|---|---|---|

| 1 | Condensation with phenylacetonitriles | Naphthyridine-2,7-diamines |

| 2 | Selective conversion | Targeted derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli and Enterococcus faecalis, showing effective inhibition at certain concentrations .

Cytotoxic Effects

Studies have demonstrated that derivatives of this compound possess cytotoxic activity against cancer cell lines. For example, compounds derived from this aldehyde showed significant cytotoxicity in vitro against adenocarcinoma cells .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. The mechanism may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. Further studies are needed to elucidate these mechanisms in detail.

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of this compound, researchers evaluated its effect on E. coli and E. faecalis. The results indicated that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Cytotoxicity in Cancer Research

A separate investigation assessed the cytotoxic effects of derivatives of this compound on human adenocarcinoma cells. The study found that certain derivatives exhibited IC50 values below 20 µM, indicating potent cytotoxicity and suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

4,6-diaminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHKFNOWZCVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573581 | |

| Record name | 4,6-Diaminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179343-43-2 | |

| Record name | 4,6-Diaminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.